3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one
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Overview
Description
3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a hydrazono group linked to an indolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one typically involves multiple steps. One common method starts with the preparation of 4,6-bis(phenylamino)-1,3,5-triazine, which is synthesized by reacting cyanuric chloride with aniline under controlled conditions. The resulting intermediate is then reacted with hydrazine hydrate to form the hydrazono derivative. Finally, the hydrazono compound is coupled with 1,3-dihydro-indol-2-one under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazono derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in inhibiting the epidermal growth factor receptor (EGFR) kinase, which is involved in the proliferation of cancer cells.
Materials Science: It is used in the development of advanced materials, including UV light absorbers and stabilizers for polymers.
Biological Research: The compound is studied for its antimicrobial properties against various bacterial strains.
Mechanism of Action
The mechanism of action of 3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one involves the inhibition of specific molecular targets. In the context of cancer treatment, the compound inhibits the epidermal growth factor receptor (EGFR) kinase, thereby blocking the PI3K/AKT/mTOR signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(4,6-Bis(phenylamino)-1,3,5-triazin-2-yl)thiazolidine-2,5-dione: Another triazine derivative with anticancer properties.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Used as a UV light absorber and stabilizer.
1,3,5-Triazine-based polymers: Used in various industrial applications due to their stability and resistance to environmental factors.
Uniqueness
3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one is unique due to its combined structural features of triazine and indolone, which confer specific biological activities and material properties. Its ability to inhibit EGFR kinase makes it a promising candidate for anticancer research .
Properties
Molecular Formula |
C23H18N8O |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-[(4,6-dianilino-1,3,5-triazin-2-yl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C23H18N8O/c32-20-19(17-13-7-8-14-18(17)26-20)30-31-23-28-21(24-15-9-3-1-4-10-15)27-22(29-23)25-16-11-5-2-6-12-16/h1-14,26,32H,(H2,24,25,27,28,29) |
InChI Key |
DLCFIYYEVKYQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N=NC3=C(NC4=CC=CC=C43)O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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